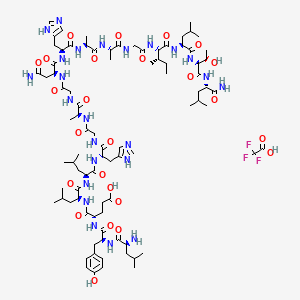

Orexin A (16-33) Trifluoroacetate

Description

Overview of the Orexin (B13118510)/Hypocretin System and its Physiological Significance

The orexin system, also known as the hypocretin system, is a critical neuromodulatory network in the central nervous system. It was discovered almost simultaneously in 1998 by two independent research groups. acs.org One group named the neuropeptides "orexins" from the Greek word "orexis," meaning appetite, based on their initial observed role in stimulating food intake. acs.org The other group named them "hypocretins" because they are produced in the hypothalamus and have a slight structural resemblance to the gut hormone secretin. acs.org The terms orexin and hypocretin are used interchangeably in scientific literature. nih.gov

The system consists of two neuropeptides, Orexin-A (or Hypocretin-1) and Orexin-B (or Hypocretin-2), which are produced from a single precursor protein called prepro-orexin. wikipedia.orgfrontiersin.org This precursor is encoded by the HCRT gene. wikipedia.orgfrontiersin.org The production of these peptides is confined to a small population of 50,000–80,000 neurons located predominantly in the lateral and posterior hypothalamus. wikipedia.org Despite their limited origin, these orexin neurons project extensively throughout the brain, innervating numerous areas involved in regulating fundamental physiological processes. wikipedia.orgfrontiersin.orgnih.gov

The orexin system is a master regulator of arousal, wakefulness, and the sleep-wake cycle. wikipedia.orgnih.govpatrinum.ch It plays a crucial role in maintaining long, consolidated periods of wakefulness by exciting various downstream neurotransmitter systems, including the noradrenergic, dopaminergic, serotonergic, histaminergic, and cholinergic systems. nih.govwikipedia.orgnih.gov The clinical significance of this system is highlighted by the neurological disorder narcolepsy type 1, which is caused by the autoimmune destruction of orexin-producing neurons, leading to an inability to maintain wakefulness and experiencing symptoms like excessive daytime sleepiness and cataplexy. wikipedia.org

Beyond sleep and arousal, the orexin system is integral to a wide array of physiological functions. acs.orgnih.gov It is involved in:

Energy Homeostasis: Regulating feeding behavior, energy expenditure, and thermogenesis. acs.orgnih.govnih.gov

Reward and Motivation: Orexin neurons are connected to reward-related brain regions and play a role in motivated behaviors and addiction. nih.govnih.gov

Autonomic and Neuroendocrine Control: Modulating the autonomic nervous system, stress responses, and hormone secretion. nih.govnih.govfrontiersin.org

Cognition: Influencing attention, learning, and memory. nih.govnih.gov

Orexin neurons act as sensors of the body's internal and external environment, integrating signals related to energy balance (like glucose and leptin levels), stress, and circadian rhythms to orchestrate appropriate behavioral and physiological responses for survival. nih.govpatrinum.ch

| Feature | Description |

| Discovery | 1998, by two independent research groups acs.org |

| Neuropeptides | Orexin-A (Hypocretin-1) and Orexin-B (Hypocretin-2) wikipedia.org |

| Source | Neurons in the lateral and posterior hypothalamus wikipedia.orgnih.gov |

| Primary Function | Regulation of sleep/wakefulness, arousal wikipedia.orgnih.gov |

| Other Key Roles | Energy homeostasis, reward, autonomic function, cognition acs.orgnih.gov |

| Clinical Relevance | Deficiency leads to narcolepsy type 1 wikipedia.org |

Identification and Characterization of Orexin A and its Peptide Fragments

Orexin-A, also known as Hypocretin-1, is a 33-amino acid neuropeptide that acts as a highly excitatory neurotransmitter in the brain. wikipedia.orgwikipedia.orgmedchemexpress.com It is derived from the cleavage of the 131-amino acid precursor, prepro-orexin. wikipedia.orgfrontiersin.org The structure of Orexin-A is highly conserved among mammalian species. frontiersin.org A key structural feature of Orexin-A is its complex, folded conformation, which includes an N-terminal pyroglutamyl residue and two internal disulfide bonds that create a specific three-dimensional shape. frontiersin.orgwikipedia.orgkoreascience.kr These disulfide bridges are formed between cysteine residues at positions 6 and 12, and 7 and 14. wikipedia.org This structure is believed to be crucial for its biological activity. koreascience.krresearchgate.net

Orexin-A exerts its effects by binding to and activating two specific G protein-coupled receptors (GPCRs): the Orexin-1 receptor (OX1R) and the Orexin-2 receptor (OX2R). frontiersin.orgmedchemexpress.commedchemexpress.com While both orexin peptides can activate OX2R, Orexin-A binds to the OX1R with significantly higher affinity than Orexin-B, making it the primary endogenous ligand for this receptor subtype. nih.gov The activation of these receptors, particularly OX1R, is primarily linked to the Gq signaling pathway, which leads to an increase in intracellular calcium levels and subsequent neuronal excitation. nih.govyoutube.com This excitatory action on neurons in key brain regions, such as the locus coeruleus, is fundamental to its role in promoting and maintaining wakefulness. nih.gov

Table 1: Properties of Orexin-A

| Property | Description |

|---|---|

| Alternate Name | Hypocretin-1 wikipedia.org |

| Amino Acid Length | 33 residues wikipedia.org |

| Precursor | Prepro-orexin wikipedia.org |

| Key Structural Features | Two intramolecular disulfide bonds (Cys6-Cys12, Cys7-Cys14), N-terminal pyroglutamyl residue wikipedia.org |

| Function | Excitatory neuropeptide wikipedia.orgwikipedia.org |

| Receptors | Orexin-1 Receptor (OX1R), Orexin-2 Receptor (OX2R) medchemexpress.com |

| Receptor Affinity | High affinity for both OX1R and OX2R caymanchem.com |

In the field of neuropeptide research, structure-activity relationship (SAR) studies are essential for understanding which parts of a peptide are critical for its biological function. Such studies on Orexin-A have involved creating and testing various truncated fragments of the full-length peptide to pinpoint the minimal sequence required for receptor activation. frontiersin.orgnih.govubitweb.de

Research has shown that the C-terminal region of Orexin-A is vital for its activity, whereas the N-terminal portion is less critical for receptor binding. frontiersin.orgubitweb.de Through systematic truncation, researchers identified that the fragment Orexin A (17-33) is the shortest known peptide that retains significant biological activity. nih.govresearchgate.net This particular fragment has been shown to be a potent agonist, meaning it activates the orexin receptor. nih.gov

A significant finding from these studies is that Orexin A (17-33) displays marked selectivity for the Orexin-1 receptor (OX1R) over the Orexin-2 receptor (OX2R). nih.govglpbio.comcaymanchem.com One study reported a 23-fold selectivity for OX1R (EC₅₀ = 8.29 nM) over OX2R (EC₅₀ = 187 nM) in cells engineered to express these human receptors. nih.govglpbio.comcaymanchem.com Orexin A (16-33) is also recognized as a fragment of Orexin A. medchemexpress.commedchemexpress.com Further mutational analyses on these truncated peptides have highlighted the importance of specific amino acid residues, such as Tyrosine-17, Leucine-20, Asparagine-25, and Histidine-26, for the agonist properties at the OX1 receptor. nih.gov

Table 2: Receptor Activity of Orexin A and its Truncated Fragment

| Peptide | Target Receptor | Activity | Selectivity |

|---|---|---|---|

| Orexin A (full-length) | OX1R, OX2R | Agonist | Non-selective nih.gov |

| Orexin A (17-33) | OX1R, OX2R | Agonist | ~23-fold selective for OX1R nih.govglpbio.comcaymanchem.com |

Academic and Research Importance of Orexin A (16-33) Trifluoroacetate (B77799) in Neuropeptide Science

The development of receptor-selective ligands is a fundamental goal in pharmacology and neuropeptide science. Such tools are invaluable for dissecting the specific physiological roles of different receptor subtypes. Because Orexin-A itself activates both OX1 and OX2 receptors, it is difficult to use it to isolate the specific functions mediated by OX1R alone. nih.gov

The truncated peptide Orexin A (17-33), and by extension related fragments like Orexin A (16-33), holds significant academic and research importance precisely because of its selectivity for the OX1 receptor. nih.gov This selectivity allows it to be used as a powerful research tool or "biological probe" to investigate the distinct physiological and pathological processes governed by OX1R activation, separate from those involving OX2R. nih.gov Studying the effects of this selective agonist can help elucidate the specific contributions of OX1R to conditions such as addiction, stress responses, and certain aspects of sleep-wake regulation. nih.gov

The "Trifluoroacetate" designation refers to the trifluoroacetate salt form of the peptide. In peptide chemistry, synthetic peptides are often prepared as trifluoroacetate salts. This is a result of the purification process, which commonly uses trifluoroacetic acid. The salt form enhances the stability and solubility of the peptide, making it easier to handle, store, and use in experimental settings. caymanchem.com Therefore, Orexin A (16-33) Trifluoroacetate is the formulation of this specific peptide fragment that is typically used for in vitro and in vivo research studies aimed at understanding the orexin system.

Properties

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C85H136N24O23.C2HF3O2/c1-17-45(12)69(84(131)107-59(28-44(10)11)83(130)109-70(49(16)110)85(132)101-56(71(88)118)25-41(4)5)108-67(115)37-92-73(120)47(14)97-74(121)48(15)98-78(125)62(31-52-34-90-39-95-52)106-82(129)63(32-64(87)112)99-66(114)36-91-72(119)46(13)96-65(113)35-93-76(123)61(30-51-33-89-38-94-51)105-80(127)58(27-43(8)9)104-79(126)57(26-42(6)7)103-77(124)55(22-23-68(116)117)100-81(128)60(29-50-18-20-53(111)21-19-50)102-75(122)54(86)24-40(2)3;3-2(4,5)1(6)7/h18-21,33-34,38-49,54-63,69-70,110-111H,17,22-32,35-37,86H2,1-16H3,(H2,87,112)(H2,88,118)(H,89,94)(H,90,95)(H,91,119)(H,92,120)(H,93,123)(H,96,113)(H,97,121)(H,98,125)(H,99,114)(H,100,128)(H,101,132)(H,102,122)(H,103,124)(H,104,126)(H,105,127)(H,106,129)(H,107,131)(H,108,115)(H,109,130)(H,116,117);(H,6,7)/t45-,46-,47-,48-,49+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,69-,70-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSYUVBABMWZYJR-XJKUSXPPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C(CC2=CN=CN2)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(C)C)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(C)C)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C87H137F3N24O25 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1976.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Receptor Pharmacology and Intracellular Signaling Mechanisms

Orexin (B13118510) Receptor Subtypes: Orexin-1 Receptor (OX1R) and Orexin-2 Receptor (OX2R)

The actions of orexins are mediated by two distinct G protein-coupled receptors (GPCRs), the Orexin-1 Receptor (OX1R) and the Orexin-2 Receptor (OX2R), also known as hypocretin receptors HCRTR1 and HCRTR2, respectively. nih.govnih.govfrontiersin.org These receptors are encoded by different genes and share approximately 64% amino acid identity. frontiersin.orgmdpi.com Both OX1R and OX2R are highly conserved across mammalian species, indicating their fundamental physiological importance. nih.govacs.org

The distribution of these receptors throughout the central nervous system is widespread but distinct, suggesting they mediate different physiological functions. nih.govmedchemexpress.com OX1R is predominantly expressed in the locus coeruleus, prefrontal and infralimbic cortex, hippocampus, and the paraventricular thalamic nucleus. nih.govmedchemexpress.com In contrast, OX2R is mainly found in the tuberomammillary nucleus, cerebral cortex, septal nuclei, lateral hypothalamus, and other hypothalamic nuclei. nih.govmedchemexpress.com Some brain regions, such as the ventral tegmental area, pedunculopontine tegmental nucleus, and laterodorsal tegmental nucleus, co-express both receptor subtypes. nih.gov

Differential Binding Affinities of Orexin A (16-33) and Related Peptides to OX1R and OX2R

The two endogenous orexin peptides, Orexin A and Orexin B, exhibit different binding affinities for the two receptor subtypes. Orexin A is a non-selective agonist, binding with high affinity to both OX1R and OX2R. mdpi.commedchemexpress.comwikipedia.org In contrast, Orexin B shows a higher affinity for OX2R, with some studies indicating a 5- to 10-fold selectivity for OX2R over OX1R. nih.govwikipedia.org

The fragment Orexin A (16-33) retains a part of the activity of the full-length Orexin A. bachem.com Studies have shown that Orexin A (16-33) demonstrates a rank order of potency with Orexin A being more potent, followed by Orexin B, and then Orexin A (16-33) in activating the OX1R. nih.gov Another fragment, OXA(17-33), has been identified as a potent and selective agonist for OX1R, exhibiting approximately 23-fold selectivity for OX1R over OX2R. medchemexpress.commedchemexpress.com

| Peptide | OX1R Affinity | OX2R Affinity | Selectivity |

|---|---|---|---|

| Orexin A | High | High | Non-selective |

| Orexin B | Lower | High | OX2R selective |

| Orexin A (16-33) | Active | - | - |

| OXA(17-33) | High (EC50 = 8.29 nM) | Lower (EC50 = 187 nM) | OX1R selective (~23-fold) |

G Protein-Coupled Receptor (GPCR) Nature and Coupling Mechanisms

Both OX1R and OX2R belong to the Class A (rhodopsin-like) family of G protein-coupled receptors. frontiersin.org Upon agonist binding, these receptors undergo a conformational change that facilitates their coupling to heterotrimeric G proteins, initiating intracellular signaling cascades. frontiersin.org

Initial studies suggested that both receptors primarily couple to the Gq/11 subclass of G proteins. nih.govnih.govguidetopharmacology.org This coupling leads to the activation of phospholipase C (PLC) and subsequent downstream signaling events. medchemexpress.comnih.gov However, further research has revealed a more complex and diverse G protein coupling profile. frontiersin.org

It is now understood that while OX1R predominantly couples to Gq/11, OX2R can couple to multiple G protein subtypes, including Gq/11, Gi/o, and Gs. nih.govmedchemexpress.comguidetopharmacology.org This differential coupling can be cell-type and context-dependent, contributing to the diverse physiological effects of orexins. frontiersin.org For instance, in some systems, OX2R has been shown to inhibit forskolin-stimulated cAMP production via a pertussis toxin-sensitive Gi/o pathway. researchgate.net The coupling to various G proteins allows for a wider range of cellular responses to be initiated by a single receptor.

Intracellular Signaling Cascades Activated by Orexin A (16-33) Trifluoroacetate (B77799)

The activation of orexin receptors by agonists like Orexin A (16-33) Trifluoroacetate triggers a variety of intracellular signaling cascades that ultimately mediate the cellular response.

Calcium Ion Mobilization and Influx

A primary and well-characterized consequence of orexin receptor activation is an increase in intracellular calcium concentration ([Ca2+]i). nih.govnih.gov This elevation in [Ca2+]i is a result of both the release of calcium from intracellular stores and the influx of extracellular calcium. nih.govnih.gov

The Gq/11-mediated activation of phospholipase C (PLC) leads to the production of inositol (B14025) trisphosphate (IP3), which then binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm. nih.govnih.gov

In addition to intracellular release, orexin receptor activation also promotes the influx of extracellular calcium through various ion channels. nih.gov Studies have shown the involvement of L-type and N-type voltage-gated calcium channels in the orexin A-induced increase in [Ca2+]i. nih.govnih.gov This influx can be dependent on the activation of protein kinase C (PKC). nih.govnih.gov In some neurons, orexin A has been shown to activate a sodium-calcium exchanger, contributing to depolarization and increased neuronal firing. nih.gov

Phospholipase C (PLC) and Protein Kinase C (PKC) Pathways

The activation of the Phospholipase C (PLC) and Protein Kinase C (PKC) pathways is a central component of orexin receptor signaling. nih.govjneurosci.org As mentioned, Gq/11 protein coupling activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). nih.govnih.gov

IP3 mediates the release of intracellular calcium, while DAG, in conjunction with the elevated [Ca2+]i, activates Protein Kinase C (PKC). nih.govnih.gov Activated PKC then phosphorylates a variety of downstream target proteins, leading to a cascade of cellular events. jneurosci.org The PLC-PKC pathway has been shown to be crucial for the excitatory effects of orexin A on certain neurons. jneurosci.org For instance, inhibition of PLC or PKC has been demonstrated to abolish orexin A-induced increases in [Ca2+]i and neuronal depolarization. nih.govnih.govjneurosci.org

Mitogen-Activated Protein Kinase (MAPK) Signaling (ERK1/2, p38)

Orexin receptor activation also leads to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including the extracellular signal-regulated kinases 1 and 2 (ERK1/2) and p38 MAPK. nih.govbioscientifica.comnih.gov The activation of these pathways is involved in regulating various cellular processes such as cell growth, differentiation, and stress responses. mdpi.com

Cyclic AMP (cAMP) and Phosphoinositide 3-kinase (PI3K)-Akt Pathways

Activation of orexin receptors engages multiple G-protein-dependent signaling cascades, including those involving cyclic AMP (cAMP) and the Phosphoinositide 3-kinase (PI3K)-Akt pathway. frontiersin.org Orexin A has been shown to stimulate a concentration-dependent increase in cAMP production in certain cellular contexts, suggesting coupling to Gs proteins. frontiersin.org For instance, research indicates the involvement of the cAMP-Protein Kinase A (PKA) signaling pathway in the orexin-A-induced suppression of miniature inhibitory postsynaptic currents (mIPSCs) in the rat inner retina. researchgate.net

Concurrently, the PI3K/Akt pathway is a significant downstream effector of orexin receptor activation. nih.govnih.gov This pathway is crucial for regulating a variety of cellular processes, including cell proliferation, apoptosis, and metabolism. nih.govmdpi.com Studies have demonstrated that Orexin A can stimulate the phosphorylation and activation of Akt, a key component of this pathway. nih.gov This activation has been linked to the promotion of cell proliferation and the inhibition of apoptosis in pancreatic cancer cells. nih.gov Furthermore, the PI3K/Akt pathway is implicated in the metabolic effects of Orexin A, such as the regulation of glucose uptake and lipogenesis. wikipedia.org In mouse primary granulosa cells, Orexin A has been shown to regulate proliferation and apoptosis via the AKT/ERK signaling pathway. mdpi.com

Src Kinase and SHP2 Involvement in Receptor Activation

Recent evidence has uncovered a novel signaling pathway for orexin receptors that involves the recruitment of non-receptor tyrosine kinases and phosphatases. Specifically, upon activation by orexins, immunoreceptor tyrosine-based inhibition motifs (ITIMs) within the receptor structure are phosphorylated by Src family kinases. nih.gov This phosphorylation event creates a docking site for the recruitment of the tyrosine-protein phosphatase non-receptor type 11, also known as SHP2. nih.gov

The recruitment of SHP2 is a critical step that can lead to the activation of downstream pathways, such as the p38 mitogen-activated protein kinase (MAPK) cascade. nih.gov This Src-SHP2 signaling axis has been particularly implicated in mediating the pro-apoptotic effects of Orexin A in certain cancer cell lines, such as those from pancreatic ductal adenocarcinoma. nih.gov In this context, the pathway activation leads to the translocation of Bax to the mitochondria and the subsequent release of cytochrome c, ultimately triggering apoptosis through caspase activation. nih.gov Interestingly, this signaling mechanism appears to be distinct from the classical G-protein-mediated pathways, highlighting the multifaceted nature of orexin receptor signal transduction. nih.gov

JAK/STAT3 Signaling Modulation

The interaction between the orexin system and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is an emerging area of research, with current evidence suggesting a modulatory role that may be context-dependent. For example, one study in colon cancer demonstrated that Orexin A could suppress the expression of exosomal PD-L1 and promote T cell activity by inhibiting the JAK2/STAT3 signaling pathway.

It is also noted that STAT3 immunoreactivity has been observed in orexin-producing neurons themselves, where it is believed to be activated by leptin, suggesting a role for this pathway in the regulation of orexin synthesis and secretion rather than as a direct downstream target of orexin receptor activation in all cell types. Further research is required to fully elucidate the direct or indirect modulation of the JAK/STAT3 pathway by Orexin A receptor signaling across different physiological systems.

Ionic Mechanisms Underlying Orexinergic Excitation

The excitatory effects of Orexin A on neurons are primarily mediated by the modulation of various ion channels and exchangers, leading to membrane depolarization and an increase in neuronal firing rate. These mechanisms are crucial for orexin's role in promoting wakefulness and other arousal-related functions.

Nonselective Cationic Conductance Activation

A primary mechanism underlying orexin-induced neuronal excitation is the activation of a nonselective cationic conductance (NSCC). nih.govnih.gov This has been demonstrated in various neuronal populations, including those in the area postrema and nucleus tractus solitarius. nih.govphysiology.org The activation of these channels allows for the influx of cations, primarily Na+, leading to a depolarizing current. nih.gov This depolarization moves the membrane potential closer to the threshold for action potential firing, thereby increasing neuronal excitability. nih.gov Studies using slow voltage ramps have confirmed that Orexin A enhances a nonselective cationic conductance, which accounts for the peptide's depolarizing effects in these neurons. nih.gov

Modulation of Potassium Channels (e.g., Inward Rectifier K+ channels)

In addition to activating depolarizing conductances, Orexin A also promotes excitation by inhibiting certain potassium channels that contribute to maintaining the resting membrane potential. A key target is the family of inward rectifier potassium (Kir) channels. nih.govphysiology.org Orexin A has been shown to inhibit constitutively active Kir channels in neurons of the nucleus basalis and lateral vestibular nucleus. physiology.orgmdpi.comnih.gov The closure or inhibition of these K+ channels reduces the outward flow of potassium ions, which further contributes to membrane depolarization and neuronal excitation. mdpi.com This effect can be mediated by a Gq/11 protein-dependent pathway, ultimately leading to channel phosphorylation. physiology.org However, this mechanism is cell-type specific, as studies on dissociated rat area postrema neurons found that Orexin A did not affect net whole-cell potassium currents. nih.gov

Role of Na+-Ca2+ Exchangers (NCXs)

The activation of the sodium-calcium exchanger (NCX) represents another important ionic mechanism for orexinergic excitation. jneurosci.orgmanchester.ac.uk In certain neurons, such as those in the arcuate nucleus and lateral vestibular nucleus, Orexin A triggers a depolarizing current by activating the NCX. mdpi.comjneurosci.org Operating in its reverse mode, the NCX imports Na+ ions while extruding Ca2+ ions, resulting in a net inward positive current that depolarizes the cell. jneurosci.org This action is often dependent on an initial increase in intracellular calcium, which can be derived from intracellular stores following orexin receptor activation. jneurosci.org This dual mechanism, combining NCX activation with the modulation of other ion channels, provides a robust means for Orexin A to exert its excitatory influence on target neurons. mdpi.com

Physiological and Behavioral Roles of Orexin a 16 33 Trifluoroacetate in Preclinical Models

Central Nervous System Regulation in Animal Models

The orexin (B13118510) system, with its extensive projections throughout the brain, is a key modulator of the central nervous system (CNS). nih.gov Orexin neurons are positioned to integrate metabolic, circadian, and emotional information to produce appropriate behavioral and arousal states. frontiersin.org The system's influence extends to the sleep-wake cycle, energy homeostasis, and motivated behaviors. nih.gov

The most well-characterized function of the orexin system is the regulation of sleep and wakefulness. frontiersin.org Orexin neuropeptides are crucial for maintaining consolidated periods of wakefulness and preventing inappropriate transitions into sleep. nih.govfrontiersin.org

Orexin A is a powerful promoter of arousal and wakefulness. nih.gov In preclinical studies, the central administration of Orexin A in rats dose-dependently increases the time spent awake and enhances locomotor activity. nih.govnih.gov This increase in arousal is accompanied by a significant reduction in both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep. plos.orgnih.gov Pharmacogenetic and optogenetic activation of orexin-producing neurons in mice has been shown to successfully increase wakefulness and decrease both NREM and REM sleep, confirming that the activity of these neurons directly alters behavioral states. plos.org Conversely, inhibiting these neurons leads to a decrease in wakefulness and an increase in NREM sleep. plos.org The wake-promoting effect of Orexin A is mediated through its excitatory influence on various arousal centers in the brain, including noradrenergic neurons in the locus coeruleus. nih.govnih.gov

| Study Focus | Animal Model | Key Findings on Orexin A Administration |

| Sleep-Wake Cycle | Rat | Dose-dependent increase in wakefulness; marked reduction in paradoxical (REM) sleep and deep slow-wave sleep. nih.gov |

| Arousal and Locomotion | Rat | Increased arousal, locomotor activity, and intense grooming. nih.gov |

| Pharmacogenetic Modulation | Mouse | Excitation of orexin neurons significantly increased wakefulness and decreased NREM and REM sleep. plos.org |

| Arousal Pathways | Rat | Orexin A excites basal forebrain cholinergic neurons, which are critical for cortical activation and wakefulness. nih.gov |

The critical role of the orexin system in maintaining wakefulness is underscored by the discovery that its disruption leads to the sleep disorder narcolepsy. nih.gov Narcolepsy with cataplexy is caused by a significant loss of orexin-producing neurons in the hypothalamus. harvard.edunih.gov This deficiency results in an inability to sustain alertness and causes symptoms like excessive daytime sleepiness and the intrusion of REM sleep features, such as cataplexy (sudden loss of muscle tone), into wakefulness. harvard.edupnas.org

Animal models have been instrumental in establishing this link. nih.gov Genetic models with impaired orexin signaling display phenotypes that closely mimic human narcolepsy.

Prepro-orexin Knockout Mice: These mice, which cannot produce orexin peptides, exhibit fragmented sleep and wakefulness and display behavioral arrests characteristic of cataplexy. nih.gov

Orexin/Ataxin-3 Mice: In this model, orexin neurons are progressively lost, more closely mimicking the neurodegenerative nature of human narcolepsy type 1. These mice also show a severe narcoleptic phenotype. nih.gov

Canine Models: Inherited narcolepsy in dogs was found to be caused by a mutation in the gene for the orexin receptor 2 (OX2R), providing one of the first definitive links between orexin signaling and narcolepsy. nih.govnih.gov

These models demonstrate that functional orexin signaling is essential for the normal regulation of sleep-wake transitions and for preventing the symptoms of narcolepsy. nih.govresearchgate.net The loss of orexin signaling destabilizes the sleep-wake network, leading to the characteristic state instability of the disorder. researchgate.net

| Animal Model | Genetic Defect | Resulting Phenotype |

| Prepro-orexin Knockout Mouse | Deletion of the gene for the orexin precursor peptide. | Absence of orexin peptides, leading to narcolepsy-like symptoms including cataplexy. nih.gov |

| Orexin/Ataxin-3 Mouse | Targeted ablation of orexin-producing neurons. | Recapitulates the orexin neuron loss seen in human narcolepsy, causing a severe narcoleptic phenotype. nih.gov |

| Narcoleptic Dogs (Doberman, Labrador) | Spontaneous mutation in the Orexin Receptor 2 (OX2R) gene. | Impaired orexin signaling, resulting in severe sleepiness and cataplexy. nih.govnih.gov |

| Orexin Receptor Knockout Mice | Deletion of either OX1R or OX2R genes. | OX2R knockout mice show sleep attacks, while OX1R knockouts have less severe disruptions. nih.gov |

The orexin system was initially named for its role in appetite regulation (from the Greek orexis for "appetite"). nih.govfrontiersin.org Orexin neurons are located in the lateral hypothalamus, a brain region historically known as the "feeding center." nih.gov These neurons are capable of sensing peripheral metabolic cues, such as glucose and hormone levels, positioning them as a critical link between the body's energy status and the regulation of arousal and feeding behaviors. nih.govnih.gov

Orexin A is a potent stimulator of food intake. numberanalytics.com Central administration of Orexin A in animal models robustly increases food consumption. frontiersin.orgjpp.krakow.pl This orexigenic effect is characterized by delaying the onset of the normal satiety sequence, thereby increasing the amount of food consumed. nih.gov The appetite-stimulating effects of Orexin A are believed to be primarily mediated through the orexin 1 receptor (OX1R). frontiersin.org

Beyond stimulating feeding, the orexin system plays a broader role in energy homeostasis by influencing energy expenditure and metabolism. frontiersin.orgnih.gov Orexins increase energy expenditure, primarily by promoting spontaneous physical activity. nih.govoup.com This effect on energy balance is significant; when administered chronically, Orexin A can lead to a net negative energy balance and reduced body weight, indicating that its effect on energy expenditure can outweigh its effect on food intake. oup.com

Orexins also have a direct impact on metabolic processes. numberanalytics.com Studies have shown that Orexin A can modulate glucose and lipid metabolism. numberanalytics.com It has been demonstrated to improve insulin (B600854) sensitivity and promote the uptake of glucose by skeletal muscle. numberanalytics.com Furthermore, orexins are produced not only in the brain but also in peripheral tissues, including the endocrine pancreas, where they may play a role in regulating hormone release. researchgate.net For example, the release of Orexin A from the pancreas is stimulated by low glucose levels, similar to glucagon (B607659), and inhibited by high glucose, suggesting a role in local glucose sensing and metabolic regulation. researchgate.net

| Area of Influence | Animal Model | Key Findings on Orexin A's Role |

| Appetite Stimulation | Rat | Administration of Orexin A increases food intake by delaying the onset of satiety. nih.gov |

| Interaction with NPY | Rat | Orexin A promotes food consumption via the Neuropeptide Y (NPY) pathway. frontiersin.org |

| Energy Expenditure | Rat | Increases spontaneous physical activity and total energy expenditure, promoting a net negative energy balance. nih.govoup.com |

| Glucose Metabolism | Rodent Models | Improves insulin sensitivity and promotes glucose uptake in skeletal muscle. numberanalytics.com |

| Pancreatic Function | Rat | Orexin A is present in pancreatic islets and its release is regulated by glucose levels, suggesting a role in endocrine function. researchgate.net |

Pain Modulation and Nociception

The orexin system is significantly involved in the modulation of pain and nociception. Orexin A and its receptors are found in areas of the brain and spinal cord that are critical for processing pain signals. nih.gov Evidence from various preclinical studies highlights the potent analgesic properties of Orexin A. medchemexpress.comnih.govmedchemexpress.com

Anti-Nociceptive and Anti-Hyperalgesic Effects in Rodents

In rodent models, Orexin A has demonstrated significant anti-nociceptive and anti-hyperalgesic effects. medchemexpress.comnih.govmedchemexpress.com Studies have shown that Orexin A can produce analgesic effects comparable to morphine in certain pain models. nih.govresearchgate.net For instance, in the hot-plate test, which measures the response to a thermal stimulus, Orexin A administration has been shown to increase the pain threshold in rats. nih.govfrontiersin.org Similarly, in models of inflammatory pain, such as carrageenan-induced hyperalgesia, Orexin A effectively reduces heightened pain sensitivity. nih.govnih.govunich.it

The analgesic effects of Orexin A are mediated through its interaction with orexin receptors, particularly the OX1R. nih.gov This has been demonstrated in studies where the analgesic effect of Orexin A was blocked by an OX1R antagonist, SB-334867, but not by the opioid antagonist naloxone, indicating a mechanism independent of the opioid system. nih.gov Furthermore, research has shown that microinjection of Orexin A into specific brain regions involved in pain processing, such as the medial pre-optic area (MPOA), produces a time-dependent anti-nociceptive effect. nih.gov At the spinal level, Orexin A modulates synaptic transmission in the substantia gelatinosa, a key area for regulating nociceptive signals, by enhancing both GABAergic and glycinergic inhibitory transmission. nih.gov

Summary of Orexin A's Effects in Rodent Pain Models

| Pain Model | Effect of Orexin A | Mediating Receptor (if specified) | Key Finding |

|---|---|---|---|

| Hot-Plate Test (Thermal Nociception) | Anti-nociceptive (Increased latency) | OX1R | Efficacy was comparable to morphine in one study. nih.gov |

| Carrageenan-Induced Hyperalgesia (Inflammatory Pain) | Anti-hyperalgesic | OX1R | Effectively reduced thermal hyperalgesia. nih.gov |

| Formalin Test (Chemical Nociception) | Anti-nociceptive | OX1R and OX2R | Orexin receptor antagonists can block stress-induced analgesia in this model. researchgate.net |

| Tail-Flick Test (Thermal Nociception) | Anti-nociceptive | Not specified | Intra-MPOA microinjection of Orexin A increased tail-flick latency. frontiersin.orgnih.gov |

Role in Reward Processing and Motivation

The orexin system is deeply implicated in the neural circuits governing reward, motivation, and goal-directed behaviors. researchgate.netnih.gov Orexin neurons project to key reward areas of the brain, including the ventral tegmental area (VTA), and are activated by cues associated with rewards, such as palatable food and drugs of abuse. nih.govnih.gov This system is thought to translate motivational signals into action, particularly in situations of high motivational relevance. escholarship.org

Influence on Goal-Directed Behaviors

Orexin A plays a significant role in promoting goal-directed behaviors, which are actions performed to achieve a desirable outcome. nih.gov Preclinical studies in rodents have shown that orexin signaling enhances motivation for various rewards, including food and sexual behavior. nih.govresearchgate.net For instance, administration of Orexin A has been found to increase the effort rats are willing to exert to obtain palatable food in progressive ratio tasks. nih.gov Conversely, blocking orexin signaling, particularly through OX1R antagonists, can attenuate reward-based feeding and delay goal-oriented sexual behaviors. nih.govresearchgate.net The link between orexin and the VTA is crucial for motivating animals to engage in these goal-directed actions. researchgate.netnih.gov

Preclinical Investigations in Models of Substance Addiction

The role of Orexin A in reward processing extends to the realm of substance addiction. researchgate.netnih.gov A substantial body of preclinical evidence suggests that the orexin system is hyperactive in addiction and plays a critical role in the motivation to seek and consume drugs of abuse, as well as in relapse. researchgate.netnih.govnih.gov Maladaptive changes in the orexin system induced by drug use are thought to contribute to the uncontrolled nature of drug intake. researchgate.netnih.gov

Studies using rodent models of addiction have shown that orexin signaling, primarily through the OX1R, is involved in the rewarding effects of various substances, including cocaine, opioids, and alcohol. nih.govrutgers.edubohrium.com For example, blocking OX1R in the VTA or the central nucleus of the amygdala has been shown to reduce cocaine self-administration in rats. nih.gov Furthermore, orexin antagonists have been found to block the reinstatement of drug-seeking behavior triggered by drug-associated cues or stress. nih.gov These findings have positioned the orexin system as a promising target for the development of addiction therapies. researchgate.netnih.gov

Role of Orexin A in Preclinical Models of Reward and Addiction

| Behavior/Model | Effect of Orexin A Signaling | Brain Region Implicated | Key Finding |

|---|---|---|---|

| Food Motivation (Progressive Ratio) | Promotes responding for palatable food | Hypothalamus | Orexin signaling enhances the motivation to work for food rewards. nih.gov |

| Sexual Behavior | Boosts goal-directed locomotor activity | Not specified | Blocking OX1R delayed male sexual behaviors in rats. researchgate.net |

| Cocaine Self-Administration | Facilitates drug-taking behavior | Ventral Tegmental Area (VTA), Central Amygdala (CeA) | OX1R antagonists reduce cocaine self-administration. nih.gov |

| Alcohol Seeking | Mediates cue-induced reinstatement | Not specified | OX1R antagonists show potential in reducing alcohol consumption in rodent models. nih.govbohrium.com |

Thermoregulation and Autonomic Control

Orexin A is a key modulator of the autonomic nervous system, influencing vital functions such as body temperature, cardiovascular activity, and respiratory control. frontiersin.orgnih.govnih.gov Orexin neurons project to brain regions that regulate autonomic outflow, and their activity is integrated with the animal's state of arousal and metabolic status. frontiersin.orgnih.gov

In preclinical models, central administration of Orexin A has been shown to increase core body temperature. nih.gov This thermogenic effect is thought to be mediated, in part, by the activation of brown adipose tissue (BAT). The orexin system appears to play a conditional role, increasing thermogenesis specifically when animals are exposed to cold. escholarship.org

Furthermore, Orexin A influences cardiovascular function. frontiersin.orgmdpi.com Injections of Orexin A in rodents lead to increases in mean arterial pressure and heart rate, primarily by supporting sympathetic nervous system tone. frontiersin.orgmdpi.com This highlights the role of the orexin system in orchestrating autonomic responses to match behavioral demands and stressors. escholarship.orgnih.gov

Cognitive and Affective Neuroscience Perspectives in Animal Models

The influence of Orexin A extends to cognitive functions and emotional states. The widespread projections of orexin neurons to cortical and limbic areas suggest a broad role in higher-order brain functions. nih.gov

From a cognitive perspective, the orexin system is implicated in processes such as attention, learning, and memory. nih.govescholarship.org Preclinical studies suggest that Orexin A can enhance cognitive performance. nih.gov For instance, administration of Orexin A has been found to improve cognition in animal models, an effect linked to the enhancement of long-term potentiation in the hippocampus. nih.gov

In the realm of affective neuroscience, the orexin system is involved in the regulation of stress, anxiety, and mood. nih.gov Dysregulation of the orexin system has been observed in animal models of depression. nih.govnih.gov For example, some studies have reported reduced levels of Orexin A and fewer orexin-producing neurons in genetic and stress-induced models of depression. nih.gov However, the precise role is complex, as other studies have shown that direct administration of Orexin A can have antidepressant-like effects in certain behavioral tests. nih.gov The differential signaling through OX1R and OX2R may account for these varied effects on depression-like behaviors. nih.gov

Neurogenesis and Hippocampal Plasticity Modulation

Orexin A is emerging as a significant modulator of adult neurogenesis and synaptic plasticity within the hippocampus, a brain region critical for learning and memory. nih.govunicampania.it Studies suggest that the orexinergic system can induce structural changes in the hippocampus that influence learning and memory processes. unicampania.it In anesthetized rats, for example, local perfusion of Orexin A into the dentate gyrus was found to enhance long-term potentiation (LTP), a cellular mechanism underlying learning and memory, indicating a positive regulatory role for the peptide in hippocampal synaptic plasticity. unicampania.it This effect was blocked by a specific antagonist for the Orexin-1 receptor (OX1R), highlighting the receptor's involvement. unicampania.it

Furthermore, Orexin A appears to be a factor in the brain's response to external stimuli like physical exercise, which is known to improve cognition and mood by enhancing hippocampal neurogenesis. unicampania.it The levels of Orexin A increase with physical activity, leading to the hypothesis that this peptide may contribute to the beneficial cognitive effects of exercise by enhancing hippocampal plasticity and function. unicampania.it Conversely, alterations in Orexin A signaling have been implicated in the impairment of hippocampal neurogenesis and plasticity associated with obesity. nih.govnih.gov In obese mice, excessive Orexin A signaling, acting through the OX1R, has been shown to lead to dysfunctional adult hippocampal neurogenesis, which in turn impairs pattern separation, a key function for distinguishing between similar memories. nih.gov Inhibiting this excessive Orexin A action at the OX1R was able to rescue these plasticity and memory-related impairments in obese mice. nih.gov

Sociability and Mood-Related Behaviors

The orexin system is deeply interconnected with brain circuits that regulate emotion, mood, and social behaviors. scienceopen.comnih.gov Preclinical studies using various animal models have demonstrated the significant role of Orexin A and its primary receptor, OX1R, in these functions. Mice lacking the OX1R have been shown to exhibit altered depression-like behavior, increased anxiety-like behavior, and reduced social interaction, suggesting that this receptor is critically involved in the normal regulation of mood and sociability. scienceopen.comnih.gov

The influence of the orexin system on social behavior can be complex and may differ based on sex. For instance, one study found that only female orexin-deficient mice showed a decrease in sociability and a reduced preference for social novelty compared to their wild-type counterparts. nih.gov In other models, impairments in social memory were observed in mice whose orexin neurons degenerated later in life. nih.gov The orexin system's function is also closely tied to the body's response to stress. researchgate.net Repeated or chronic stress can lead to changes in orexin system function, which is often associated with a behavioral phenotype of low motivated arousal or depressive-like behavior. researchgate.net Conversely, inhibiting orexin neurons in rats vulnerable to social defeat stress was found to increase social interaction and decrease depressive-like behaviors, suggesting that reducing orexin levels could promote resilience to social stress. nih.gov These findings collectively point to the orexin system as a key modulator of social and mood-related behaviors, with potential implications for stress-related disorders. nih.govaccscience.com

Peripheral Systemic Effects in Animal Models

Beyond its roles in the central nervous system, Orexin A exerts significant influence on peripheral systems, particularly in the regulation of metabolism and digestion.

Pancreatic Islet Function and Glucose Homeostasis

Orexin A is an important factor affecting the endocrine function of the pancreas, which is crucial for maintaining glucose homeostasis. jpp.krakow.pl The peptide and its receptors are found in the endocrine pancreas, suggesting a direct role in modulating hormone secretion. jpp.krakow.plucsd.edudiabetesjournals.org Orexin-containing islet cells are themselves glucosensitive, indicating they are part of a network of cells that sense and respond to changes in blood glucose levels. ucsd.edunih.gov

The effect of Orexin A on the secretion of insulin and glucagon from pancreatic islets has been studied in various animal models, with some findings appearing to be dependent on the specific model and experimental conditions. In isolated porcine islets, Orexin A was shown to stimulate insulin secretion at a moderate glucose concentration (6 mM) while simultaneously decreasing glucagon secretion at low glucose levels (2 mM). jpp.krakow.pl However, at high glucose concentrations (24 mM), Orexin A had no observable effect on insulin secretion. jpp.krakow.pl

In contrast, studies using isolated rat pancreatic islets have yielded different results. In this model, Orexin A was found to increase glucagon secretion when incubated in low glucose, while it decreased glucose-stimulated insulin release. ucsd.edudiabetesjournals.orgnih.gov This inhibitory effect on insulin secretion and stimulatory effect on glucagon is proposed to be a mechanism to help maintain blood glucose levels during fasting. ucsd.edunih.gov Further research in clonal pancreatic A-cells (the cells that produce glucagon) provided evidence that Orexin A inhibits glucagon secretion and gene expression through a specific intracellular signaling pathway. nih.gov These varied results underscore the complexity of Orexin A's role in islet function.

Table 1: Effect of Orexin A on Insulin and Glucagon Secretion in Isolated Islets

| Animal Model | Hormone | Glucose Condition | Effect of Orexin A | Citation |

| Porcine | Insulin | 6 mM | Stimulated (1.7x) | jpp.krakow.pl |

| Porcine | Insulin | 24 mM | No Effect | jpp.krakow.pl |

| Porcine | Glucagon | 2 mM | Decreased (1.7x) | jpp.krakow.pl |

| Rat | Insulin | High (16.7 mM) | Decreased | ucsd.edudiabetesjournals.org |

| Rat | Glucagon | Low (2.8 mM) | Increased | ucsd.edudiabetesjournals.org |

| Rat (perfused pancreas) | Glucagon | - | Reduced | nih.gov |

Orexin A is part of a complex glucose-sensing network that extends to peripheral tissues. ucsd.edunih.gov Studies have demonstrated that Orexin A release from rat pancreatic islets is directly regulated by glucose concentrations. ucsd.edudiabetesjournals.orgnih.gov Specifically, low glucose levels (2.8 mmol/l) stimulate the release of Orexin A, similar to how they stimulate glucagon secretion. ucsd.edudiabetesjournals.orgnih.gov Conversely, high glucose levels (16.7 mmol/l) inhibit the release of Orexin A from the islets. ucsd.edudiabetesjournals.orgnih.gov This suggests that islet cells containing Orexin A become activated when blood glucose levels fall. ucsd.edudiabetesjournals.org This peripheral glucose-sensing capability complements the function of glucose-sensing neurons in the hypothalamus, where Orexin A also plays a key role. iomcworld.comresearchgate.net The entire system works to integrate metabolic signals from the periphery to regulate energy balance and maintain glucose homeostasis. iomcworld.comnih.gov

Gastrointestinal Motility Modulation

The presence of Orexin A and its receptors throughout the gastrointestinal tract points to its direct, local role in regulating digestive functions. jpccr.eujpccr.eu Its actions on gastrointestinal motor activity are complex, involving both central and peripheral mechanisms. jpccr.eujpccr.eu

In preclinical rat models, endogenous Orexin A, which is upregulated during fasting, has been shown to facilitate gastric emptying while inhibiting interdigestive motility. nih.gov These effects appear to be mediated peripherally through the OX1R, as they were not altered by vagotomy (severing of the vagus nerve, a key central pathway). nih.gov Other studies in rats have shown that centrally administered Orexin A can induce relaxation of the proximal stomach while increasing the contractility of the distal part of the stomach. jpccr.eu In isolated preparations, Orexin A increases the motility of segments from the small bowel and colon. jpccr.eu For instance, in guinea pig ileum, Orexin A induces contractions by acting on OX1R located on enteric cholinergic neurons. jpccr.eu These findings establish Orexin A as a significant regulatory peptide controlling the complex movements of the digestive tract. jpccr.eujpccr.eu

Table 2: Effects of Orexin A on Gastrointestinal Motility in Animal Models

| GI Region | Animal Model | Effect of Orexin A | Proposed Mechanism | Citation |

| Stomach (Gastric Emptying) | Rat | Facilitated | Peripheral (via OX1R) | nih.gov |

| Stomach (Interdigestive Motility) | Rat | Inhibited | Peripheral (via OX1R) | nih.gov |

| Stomach (Proximal) | Rat | Relaxation | Central (via vagus nerve) | jpccr.eu |

| Stomach (Distal) | Rat | Increased Contractility | Central (via vagus nerve) | jpccr.eu |

| Small Bowel/Colon (Isolated) | - | Increased Motility | Peripheral | jpccr.eu |

| Ileum (Isolated) | Guinea Pig | Contractions | Peripheral (via OX1R on cholinergic neurons) | jpccr.eu |

Cardiovascular System Modulation

The orexin system is a significant contributor to the central regulation of cardiovascular function, a role mediated through both OX1R and OX2R. pnas.orgnih.gov Given that Orexin A (16-33) acts as a selective OX1R agonist, its effects are concentrated on the pathways governed by this receptor subtype. researchgate.net Orexin neurons, originating in the hypothalamus, project to key brain regions involved in autonomic control, such as the rostral ventrolateral medulla (RVLM), which is crucial for maintaining sympathetic tone and cardiovascular function. pnas.orgpnas.org

Preclinical studies using the full-length Orexin A peptide, whose actions are partly mediated by OX1R, have demonstrated marked effects on the cardiovascular system. Central administration in rat models typically evokes sustained increases in blood pressure, heart rate, and renal sympathetic nerve activity. pnas.orgnih.gov These effects underscore the system's role in preparing the body for activity and responding to stressors. pnas.org

Interestingly, the site of action within the brain can lead to differential cardiovascular responses. For instance, while intracerebroventricular injections of Orexin A generally increase blood pressure, microinjections into a specific circumventricular structure, the subfornical organ (SFO), have been shown to cause site-specific decreases in blood pressure and heart rate in anesthetized rats. nih.gov This effect was attributed to a reduction in sympathetic tone, as it was masked by prior blockade of alpha-adrenoceptors. nih.gov

| Parameter | Measurement Type | SFO Injection Site (n=22) | Non-SFO Injection Site (n=15) | P-Value |

|---|---|---|---|---|

| Blood Pressure | Mean Area Under Curve (AUC) | -681.7 ± 46.8 mmHgs | 63.68 ± 54.69 mmHgs | P < 0.001 |

| Heart Rate | Mean Area Under Curve (AUC) | -26.7 ± 2.8 beats | 1.62 ± 2.1 beats | P < 0.001 |

The involvement of the orexin system, particularly via OX1R, has also been implicated in the pathophysiology of neurogenic hypertension. nih.gov Studies in spontaneously hypertensive rats, a common model for essential hypertension, show that blocking orexin receptors can reduce basal blood pressure and heart rate, suggesting a link between orexin activity, psychogenic stress, and elevated blood pressure. pnas.org

Neuroendocrine Functions and Hormonal Balance

The Orexin A (16-33) fragment, through its selective action on OX1R, plays a significant role in modulating neuroendocrine functions, most notably the hypothalamic-pituitary-adrenal (HPA) axis, which is the core stress response system. plos.orgmdpi.com Orexin neurons project to and activate neurons in the paraventricular nucleus (PVN) of the hypothalamus, a critical hub for HPA axis control. oup.comnih.gov

Activation of the orexin system stimulates the HPA axis, leading to the release of key stress hormones. nih.govmdpi.com Preclinical studies in rats have consistently shown that central administration of Orexin A elevates plasma concentrations of adrenocorticotropic hormone (ACTH) and corticosterone. pnas.orgnih.govoup.com This response is robust and can be initiated even in the absence of other signaling molecules like neuropeptide Y, indicating an independent and powerful effect on the HPA axis. nih.gov Research has shown this stimulatory effect occurs at the hypothalamic, pituitary, and adrenal levels, ensuring a stable and well-regulated response to stressors. mdpi.com

| Hormone | Animal Model | Effect of Orexin A | Significance |

|---|---|---|---|

| ACTH | Normal and MSG-Treated Rats | Stimulated secretion | Response observed in both groups |

| Glucocorticoids (Corticosterone) | Normal and MSG-Treated Rats | Stimulated secretion | Response was more pronounced in MSG-damaged rats |

Beyond the HPA axis, the orexin system also modulates the hypothalamic-pituitary-gonadal (HPG) axis, influencing reproductive functions. nih.govresearchgate.net This modulation is complex, appearing to be bidirectional and dependent on brain region and, in females, the estrous cycle. nih.gov Orexin A is believed to play an important role in the control of the HPG axis, and gonadotropin-releasing hormone (GnRH) neurons in the hypothalamus are receptive to orexin signals. nih.gov There is evidence for mutual regulation between orexins and sexual steroids. nih.gov In preclinical models, orexins have been shown to regulate the secretion of pituitary hormones like luteinizing hormone (LH), suggesting a direct influence on the reproductive axis. researchgate.net

The orexin system also interacts with hormones that regulate metabolism. Orexins and their receptors are found in the endocrine pancreas, co-localized with insulin in beta cells, pointing to a role in glucose homeostasis. plos.org Some studies in rat models of type 2 diabetes have shown that Orexin A can improve glucose control and insulin sensitivity. plos.org

Cellular and Molecular Investigations of Orexin a 16 33 Trifluoroacetate

Distribution and Expression of Orexin (B13118510) Receptors in Specific Central Nervous System Nuclei and Peripheral Tissues.nih.govfrontiersin.orgfrontiersin.orgnih.goviscabiochemicals.com

Orexin A, and its counterpart Orexin B, are neuropeptides produced from the precursor prepro-orexin. frontiersin.org They exert their effects by binding to two G protein-coupled receptors (GPCRs), the orexin 1 receptor (OX1R) and the orexin 2 receptor (OX2R). frontiersin.orgfrontiersin.org While both receptors are found throughout the central nervous system (CNS), their distribution is not uniform, suggesting distinct physiological roles. frontiersin.orgproteopedia.org OX1R displays a higher affinity for orexin A, whereas OX2R binds both orexin A and orexin B with similar affinities. frontiersin.orgnih.gov The expression of these receptors extends beyond the brain to various peripheral tissues. nih.govnih.gov

Hypothalamic Areas (e.g., Lateral Hypothalamic Area, Perifornical Area).frontiersin.orgphysiology.orgnih.gov

Orexin-producing neurons are predominantly located in the lateral hypothalamus (LH) and the adjacent perifornical area (PFA). frontiersin.orgphysiology.orgnih.gov These neurons have extensive projections throughout the brain, including back to the LH/PFA itself, where they form synaptic connections with each other. physiology.org Both OX1R and OX2R are expressed in the hypothalamus. nih.govnih.gov Specifically, OX1R has been identified in several hypothalamic nuclei, including the arcuate nuclei (ARC), median eminence (ME), lateral hypothalamic nuclei, and the paraventricular nucleus (PVN). nih.gov OX2R expression is also observed in the PVN, ARC, ME, and the ventromedial hypothalamus (VMH). nih.gov The presence of orexin receptors in these hypothalamic regions, which are crucial for regulating feeding and energy balance, underscores the role of the orexin system in these processes. oup.comoup.com

Brainstem Regions (e.g., Raphe Pallidus, Nucleus Tractus Solitarius, Locus Coeruleus).nih.govnih.govnih.govjneurosci.orgresearchgate.net

The brainstem is a significant target of orexinergic projections. The locus coeruleus (LC), a key area for modulating attention and arousal, receives the most dense innervation from orexin-producing neurons. nih.govpnas.org Notably, LC neurons almost exclusively express OX1R. nih.govnih.govjneurosci.org Orexin A application has been shown to increase the firing rate of noradrenergic neurons within the LC. pnas.org

The nucleus tractus solitarius (NTS), a critical center for autonomic control, also contains both orexin-immunoreactive axons and the mRNA for both OX1R and OX2R. nih.govresearchgate.netnih.gov Studies have demonstrated that orexin A can directly depolarize NTS neurons, suggesting a role in central cardiovascular control. nih.gov The raphe nuclei, including the raphe pallidus, express both OX1R and OX2R. frontiersin.orgnih.gov

Basal Ganglia (e.g., Subthalamic Nucleus).nih.govyoutube.com

Orexin receptors are also present in the basal ganglia, a group of structures involved in motor control, motivation, and reward. Both OX1R and OX2R mRNAs have been found in the subthalamic nucleus. nih.gov Orexin system activation in regions like the nucleus accumbens and substantia nigra, which are part of the basal ganglia, is thought to influence motivation and reward-seeking behaviors. youtube.com

Other CNS and Peripheral Sites (e.g., Pancreas, Gut).oup.comoup.comnih.govjpccr.eunih.govbioscientifica.comnih.gov

The reach of the orexin system extends beyond the central nervous system to various peripheral tissues, including the pancreas and the gastrointestinal tract. oup.comoup.comjpccr.eunih.gov

Pancreas: Both OX1R and OX2R mRNA have been detected in the pancreas and isolated pancreatic islets. bioscientifica.comjpp.krakow.pl Studies in porcine models show that the expression of both receptors is higher in isolated islets compared to the whole pancreas, suggesting a specific localization within the islets. jpp.krakow.pl OX1R has been shown to co-localize with insulin (B600854) and glucagon (B607659) in pancreatic islet cells. nih.gov The presence of orexin receptors in the pancreas points to a role in glucose homeostasis and the regulation of pancreatic hormone secretion. bioscientifica.comnih.govjpp.krakow.pl

Gut: Orexin-containing neurons and orexin receptors are found in the enteric nervous system (ENS) of the gut in various species, including humans. oup.comnih.govjpccr.eu Orexin-immunoreactive cell bodies and nerve fibers are present in all regions of the gut, with the densest innervation in the duodenum. oup.comoup.com OX1R has been identified in the circular muscle, as well as in submucosal and myenteric neurons. oup.com This distribution suggests a role for orexin in regulating gastrointestinal motility and secretion. nih.govjpccr.eu

Neurotransmitter and Neuropeptide Interactions.wikipedia.orgnih.govfrontiersin.org

The orexin system exerts its widespread influence through intricate interactions with other major neurotransmitter and neuropeptide systems. wikipedia.orgnih.govfrontiersin.org Orexin neurons form reciprocal connections with several key arousal systems in the brain. frontiersin.org

Reciprocal Links with Monoaminergic (Dopamine, Norepinephrine (B1679862), Histamine) and Cholinergic Systems.frontiersin.orgproteopedia.orgwikipedia.orgnih.govnih.govnih.govpnas.orgphysiology.orgnih.govfrontiersin.orgnih.govresearchgate.netacs.org

Orexin neurons have robust projections to and receive feedback from monoaminergic and cholinergic nuclei, forming a complex network that regulates arousal, wakefulness, and other physiological functions. frontiersin.orgwikipedia.orgnih.govresearchgate.net

Dopamine (B1211576): There are significant anatomical and functional interactions between the orexin and dopamine systems. nih.govnih.gov Orexin neurons project to the ventral tegmental area (VTA), a key hub for dopamine neurons involved in reward and motivation. nih.govnih.govacs.org Both OX1R and OX2R are found on dopamine neurons in the VTA. nih.gov Orexin A can increase the activity of dopaminergic neurons, leading to dopamine release in areas like the nucleus accumbens. nih.gov Conversely, dopamine can modulate the activity of orexin neurons. frontiersin.orgphysiology.org

Norepinephrine: The densest projections of orexin neurons are to the locus coeruleus (LC), the primary source of norepinephrine in the brain. nih.govpnas.org LC neurons predominantly express OX1R. nih.govnih.govjneurosci.org Orexin A excites LC neurons, leading to increased norepinephrine release, which is crucial for arousal and attention. nih.govpnas.orgnih.gov

Histamine (B1213489): The orexin and histamine systems are closely intertwined in the regulation of wakefulness. nih.govfrontiersin.orgnih.gov Orexin neurons project to the tuberomammillary nucleus (TMN), the sole source of histamine in the brain. pnas.orgnih.gov The TMN almost exclusively expresses OX2R. frontiersin.orgnih.gov Orexin A can activate histaminergic neurons, leading to increased histamine release. pnas.orgnih.gov There appears to be a reciprocal relationship, with histaminergic axons also innervating orexin neurons. nih.gov

Cholinergic: The orexin system also interacts with the basal forebrain cholinergic system, which is vital for attention and cortical arousal. nih.govnih.gov Orexin fibers and both orexin receptor subtypes are present in cholinergic areas of the basal forebrain. nih.gov Application of orexin peptides in this region increases the activity of cholinergic neurons and subsequent acetylcholine (B1216132) release in the cortex. nih.govnih.gov

Interactive Data Table: Orexin Receptor Distribution

| Region | Subregion | OX1R Expression | OX2R Expression | Key Functions | References |

| Hypothalamus | Lateral Hypothalamic Area (LHA) | Present | Present | Feeding, Arousal | nih.govphysiology.org |

| Perifornical Area (PFA) | Present | Present | Feeding, Arousal | physiology.org | |

| Arcuate Nucleus (ARC) | Present | Present | Feeding, Homeostasis | nih.gov | |

| Paraventricular Nucleus (PVN) | Present | Present | Neuroendocrine, Autonomic | nih.gov | |

| Brainstem | Locus Coeruleus (LC) | High | Low/Absent | Arousal, Attention | nih.govnih.govjneurosci.org |

| Nucleus Tractus Solitarius (NTS) | Present | Present | Autonomic Control | nih.govresearchgate.netnih.gov | |

| Raphe Nuclei | Present | Present | Arousal, Mood | frontiersin.orgnih.gov | |

| Basal Ganglia | Subthalamic Nucleus | Present | Present | Motor Control, Motivation | nih.gov |

| Peripheral Tissues | Pancreas (Islets) | Present | Present (mRNA) | Glucose Homeostasis | nih.govbioscientifica.comjpp.krakow.pl |

| Gut (Enteric Nervous System) | Present | Present (mRNA) | Motility, Secretion | oup.comnih.govjpccr.eu |

Interactive Data Table: Orexin Interactions with Neurotransmitter Systems

| Neurotransmitter System | Key Interacting Brain Region | Primary Orexin Receptor Involved | Effect of Orexin Activation | Reciprocal Interaction | References |

| Dopamine | Ventral Tegmental Area (VTA) | OX1R and OX2R | Increased dopamine neuron activity and release | Dopamine can modulate orexin neuron activity | nih.govfrontiersin.orgnih.govphysiology.orgacs.org |

| Norepinephrine | Locus Coeruleus (LC) | OX1R | Excitation of noradrenergic neurons, increased norepinephrine release | Feedback mechanisms likely exist | nih.govnih.govjneurosci.orgpnas.orgnih.gov |

| Histamine | Tuberomammillary Nucleus (TMN) | OX2R | Activation of histaminergic neurons, increased histamine release | Histaminergic neurons innervate orexin neurons | frontiersin.orgnih.govpnas.orgnih.govfrontiersin.orgnih.gov |

| Acetylcholine | Basal Forebrain | OX1R and OX2R | Increased activity of cholinergic neurons and cortical acetylcholine release | Inputs from cholinergic system to hypothalamus exist | nih.govnih.gov |

Cross-Talk with Other Metabolic Peptides (e.g., Leptin, Ghrelin, Neuropeptide Y, Melanin-Concentrating Hormone)

The regulatory functions of the orexin system are deeply integrated with other neuropeptidergic systems that control energy homeostasis. Orexin neurons engage in significant cross-talk with other key metabolic peptides, creating a complex network that governs feeding behavior and energy balance. mdpi.comnih.gov

Leptin: A hormone primarily secreted by adipose tissue, leptin acts as a long-term signal of energy surplus. Orexin neurons are a target for leptin, which exerts an inhibitory effect on them. mdpi.comfrontiersin.org This interaction is a key component of the feedback loop regulating appetite; high leptin levels signal satiety and suppress the orexigenic (appetite-stimulating) drive from orexin neurons. frontiersin.org Studies in obese children have shown that as body weight is reduced, plasma orexin A levels increase while leptin levels decrease, further supporting this inverse relationship. researchgate.net

Ghrelin: Known as the "hunger hormone," ghrelin is secreted by the stomach and acts as a potent orexigenic signal. In contrast to leptin, ghrelin activates orexin-producing neurons, contributing to the initiation of feeding. frontiersin.org This suggests that ghrelin's effects on appetite may be mediated, at least in part, through the orexin system. nih.gov

Neuropeptide Y (NPY): NPY is one of the most powerful orexigenic peptides in the hypothalamus. Orexin A stimulates NPY-expressing neurons located in the arcuate nucleus. mdpi.comfrontiersin.org This interaction appears to be synergistic, as the appetite-stimulating effects of Orexin A can be blocked by NPY receptor antagonists. mdpi.com This indicates that Orexin A promotes food consumption largely via the NPY pathway, highlighting a crucial functional connection between these two orexigenic systems. mdpi.comnih.gov

Melanin-Concentrating Hormone (MCH): MCH neurons are anatomically intermingled with orexin neurons in the lateral hypothalamus. frontiersin.org Despite their proximity and reciprocal connections, their functional interaction regarding feeding appears complex and possibly independent. nih.gov While both are orexigenic, studies suggest there is little to no direct functional interaction between Orexin A and MCH in the acute control of food intake. nih.gov However, they exhibit opposing responses to energy balance states; for instance, high glucose levels activate MCH neurons while suppressing orexin neurons. frontiersin.org

Table 1: Summary of Orexin A Cross-Talk with Metabolic Peptides

| Interacting Peptide | Source/Location | Primary Interaction with Orexin System | Functional Outcome |

|---|---|---|---|

| Leptin | Adipose Tissue | Inhibits orexin neurons frontiersin.org | Suppression of appetite |

| Ghrelin | Stomach | Activates orexin neurons frontiersin.org | Stimulation of appetite |

| Neuropeptide Y (NPY) | Arcuate Nucleus | Orexin A activates NPY neurons mdpi.comfrontiersin.org | Synergistic stimulation of appetite nih.gov |

| Melanin-Concentrating Hormone (MCH) | Lateral Hypothalamus | Reciprocal connections, but minimal direct functional interaction on feeding nih.govnih.gov | Independent regulation of energy balance frontiersin.orgnih.gov |

Apoptotic and Proliferative Effects in In Vitro Cell Models (Mechanistic Studies)

In addition to its role in metabolism, the orexin system, particularly Orexin A acting through its receptors, has been shown to exert significant, yet often contradictory, effects on cell survival and death. mdpi.com In vitro studies using various cell models have revealed that Orexin A can either promote apoptosis (programmed cell death) or stimulate cell proliferation, depending on the cellular context and the specific signaling pathways engaged. mdpi.comfrontiersin.org

Induction of Apoptosis Mechanisms in Cancer Cell Lines

A growing body of evidence demonstrates the pro-apoptotic potential of Orexin A in several types of cancer cells. This has positioned the orexin system as a potential target for anti-tumor strategies. mdpi.commdpi.com

The primary mechanism for this anti-tumor effect is often mediated through the OX1R. mdpi.com In colon cancer cell lines such as LoVo and HT-29, Orexin A has been shown to induce apoptosis, leading to a significant reduction in cell growth. mdpi.commdpi.com Notably, this effect was also observed in colon cancer cells that had developed resistance to the chemotherapy drug 5-fluorouracil. mdpi.commdpi.com

The signaling pathway leading to apoptosis involves a novel mechanism for a G protein-coupled receptor. Upon Orexin A binding to OX1R, the receptor recruits and activates the tyrosine phosphatase SHP2. mdpi.comoncotarget.com This activation initiates a downstream signaling cascade that results in mitochondrial-dependent apoptosis, characterized by the activation of executioner caspases, such as caspase-3. frontiersin.orgoncotarget.com For example, in AsPC-1 pancreatic cancer cells, Orexin A treatment led to a drastic inhibition of cell growth by inducing apoptosis, an effect that was completely blocked by a specific SHP-2 inhibitor. oncotarget.com The induction of apoptosis is a key anti-tumor effect observed across various cancer lines. mdpi.comfrontiersin.org

Differential Effects Based on Cell Type and Signaling Context

The influence of Orexin A on cell fate is not universally pro-apoptotic; its effects are highly dependent on the cell type and the predominant intracellular signaling environment. mdpi.comfrontiersin.org In stark contrast to its effects on colon cancer, Orexin A has been found to promote proliferation and inhibit apoptosis in other cancer cell models. mdpi.com

This duality is clearly illustrated in studies on pancreatic and gastric cancer. In PANC1 pancreatic cancer cells, Orexin A treatment protects the cells from apoptosis and promotes their proliferation. frontiersin.orgnih.gov The mechanism underlying this pro-survival effect involves the activation of the Akt/mTOR signaling pathway. frontiersin.orgnih.gov Activation of this pathway by Orexin A leads to the inhibition of key apoptotic factors, including caspase-9. frontiersin.org Similarly, in BGC-823 gastric cancer cells and H295R adrenocortical cells, Orexin A was found to increase cell proliferation and viability by activating the pro-survival Akt pathway and decreasing the activity of caspase-3. nih.govnih.gov

These differential outcomes underscore the complexity of orexin receptor signaling. The decision between cell survival and apoptosis appears to be dictated by which signaling pathway is engaged post-receptor activation: the SHP2-mediated pathway leading to apoptosis or the Akt/mTOR pathway promoting survival. mdpi.comfrontiersin.org

Table 2: Differential Effects of Orexin A in In Vitro Cancer Cell Models

| Cell Line | Cancer Type | Primary Effect | Key Signaling Pathway | Reference |

|---|---|---|---|---|

| LoVo, HT-29 | Colon Cancer | Pro-apoptotic | SHP2-dependent mitochondrial apoptosis | mdpi.commdpi.com |

| AsPC-1 | Pancreatic Cancer | Pro-apoptotic | SHP-2 recruitment, Caspase-3 activation | oncotarget.com |

| PANC1 | Pancreatic Cancer | Anti-apoptotic, Proliferative | Akt/mTOR activation, Caspase-9 inhibition | frontiersin.orgnih.gov |

| BGC-823 | Gastric Cancer | Anti-apoptotic, Proliferative | OX1R-mediated Akt activation | nih.gov |

| H295R | Adrenocortical Carcinoma | Anti-apoptotic, Proliferative | Akt activation | nih.gov |

Advanced Methodologies in Orexin a 16 33 Trifluoroacetate Research

In Vitro Experimental Paradigms

In vitro studies provide a controlled environment to dissect the specific molecular and cellular effects of Orexin (B13118510) A (16-33) Trifluoroacetate (B77799). These methods are fundamental for understanding its interaction with its target receptors and the subsequent cellular responses.

Receptor Binding Assays and Functional Cell-Based Assays

Receptor binding assays are crucial for determining the affinity and selectivity of Orexin A for its receptors, OX1R and OX2R. nih.gov These assays typically involve competitive binding studies where the ability of unlabeled Orexin A to displace a radiolabeled ligand from the receptors is measured. nih.gov The resulting data provide key parameters like the IC50 value, which is the concentration of the ligand required to inhibit 50% of the specific binding of the radioligand. nih.gov For instance, Orexin A exhibits a high affinity for OX1R, with a reported IC50 of 20 nM in competitive binding assays. nih.gov

Functional cell-based assays are designed to measure the downstream consequences of receptor activation. nih.gov These assays often utilize cell lines that have been engineered to express orexin receptors. nih.govcaymanchem.com Upon agonist binding, a signaling cascade is initiated, which can be quantified. A common method is the dual-luciferase reporter assay, where receptor activation leads to the expression of a reporter gene like firefly luciferase. nih.gov Another approach involves measuring changes in intracellular calcium levels using fluorescent dyes, as orexin receptor activation typically leads to an increase in intracellular calcium. nih.gov These functional assays are essential for characterizing the potency and efficacy of orexin agonists and antagonists. nih.govnih.gov For example, an Orexin 1 Receptor Reporter Assay Kit allows for the characterization of agonists by measuring the activity of secreted alkaline phosphatase (SEAP) in the cell culture medium following receptor activation. caymanchem.com

Table 1: Examples of In Vitro Assays for Orexin Receptor Ligands

| Assay Type | Principle | Key Parameters Measured | Example Application |

|---|---|---|---|

| Competitive Radioligand Binding | Measures the ability of a test compound to displace a radiolabeled ligand from its receptor. | IC50, Ki (inhibition constant) | Determining the binding affinity of Orexin A for OX1R and OX2R. nih.gov |